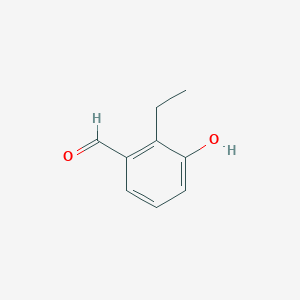

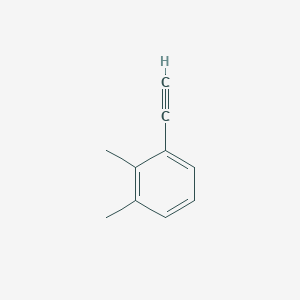

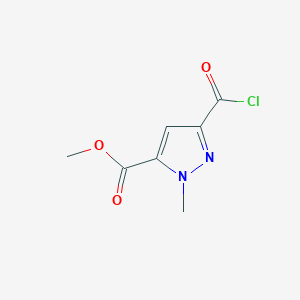

![molecular formula C11H15NO B1629812 3-[(4-Methylphenoxy)methyl]azetidine CAS No. 954224-09-0](/img/structure/B1629812.png)

3-[(4-Methylphenoxy)methyl]azetidine

Übersicht

Beschreibung

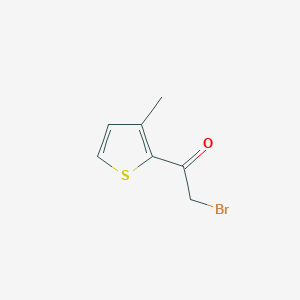

3-[(4-Methylphenoxy)methyl]azetidine is a chemical compound with the linear formula C10H13O1N1 . It is a derivative of azetidine, a four-membered heterocycle used in organic synthesis and medicinal chemistry .

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . The synthesis of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines .Molecular Structure Analysis

The molecular formula of this compound is C10H13NO . The InChI code is 1S/C10H13NO/c1-8-2-4-9(5-3-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 . The molecular weight is 163.22 g/mol .Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . The reactivity of azetidines is driven by a considerable ring strain .Physical and Chemical Properties Analysis

The compound has a molecular weight of 163.22 g/mol, an XLogP3-AA of 1.7, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 2 and a topological polar surface area of 21.3 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatization

3-[(4-Methylphenoxy)methyl]azetidine belongs to the class of azetidines, which are valuable in drug discovery due to their unique chemical space. A study by Denis et al. (2018) demonstrated the synthesis of 3,3-Diarylazetidines from N-Cbz azetidinols using a calcium(II)-catalyzed Friedel-Crafts alkylation. This method allows for further derivatization into drug-like compounds, indicating the potential of this compound in medicinal chemistry (Denis et al., 2018).

Spectroscopic Properties

In a study by Lie Ken Jie and Syed-rahmatullah (1992), the synthesis and spectroscopic properties of azetidine fatty esters were explored. This research provides insight into the structural and spectral characteristics of azetidine derivatives, which could be relevant for this compound (Lie Ken Jie & Syed-rahmatullah, 1992).

Bioactivity in Neurological Studies

Azetidines, including variants similar to this compound, have been shown to influence neurological processes. Manahan‐Vaughan and Reymann (1996) reported that certain azetidine derivatives can facilitate long-term potentiation in the dentate gyrus in vivo, indicating potential neurological applications [(Manahan‐Vaughan & Reymann, 1996)](https://consensus.app/papers/metabotropic-glutamate-receptor-subtype-agonists-manahan‐vaughan/225962d31e5954cd80f703aa0823e207/?utm_source=chatgpt).

Glycosidase Inhibitory Activity

Research by Lawande et al. (2015) on polyhydroxylated azetidine iminosugars derived from D-glucose revealed significant inhibitory activity against amyloglucosidase from Aspergillus niger. This suggests that this compound derivatives could have potential applications in enzymatic inhibition (Lawande et al., 2015).

Structural and Medicinal Chemistry

Ye, He, and Zhang (2011) discussed the synthesis of azetidin-3-ones through gold-catalyzed oxidation, emphasizing the versatility of azetidine derivatives in structural and medicinal chemistry. Although this study focuses on azetidin-3-ones, it highlights the broader potential of azetidine compounds including this compound (Ye, He, & Zhang, 2011).

Novel Approaches in Drug Design

Research by Parang, Wiebe, and Knaus (2000) on novel approaches for designing prodrugs highlights the potential of azetidine derivatives in enhancing drug delivery and pharmacokinetic properties. This research could be relevant to the development of prodrug systems using this compound (Parang, Wiebe, & Knaus, 2000).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(4-methylphenoxy)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-2-4-11(5-3-9)13-8-10-6-12-7-10/h2-5,10,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFKCQLLHXURRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647907 | |

| Record name | 3-[(4-Methylphenoxy)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954224-09-0 | |

| Record name | 3-[(4-Methylphenoxy)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

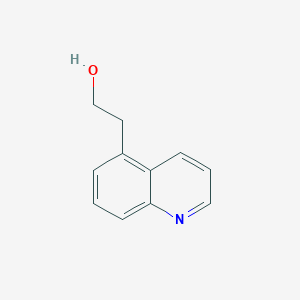

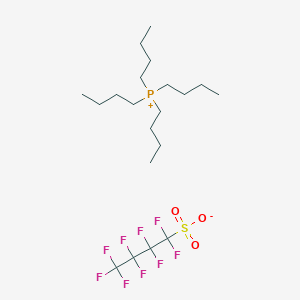

![[1,4'-Bipiperidine]-4-carboxylic acid](/img/structure/B1629748.png)